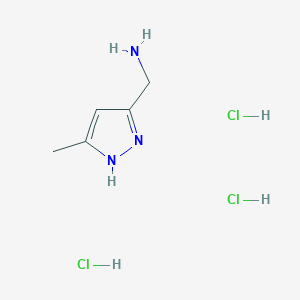

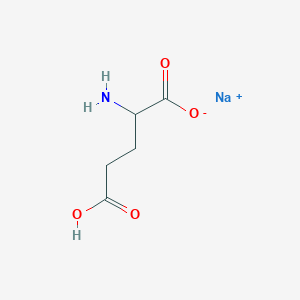

sodium;2-amino-5-hydroxy-5-oxopentanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bitumen emulsion is a mixture of bitumen, water, and an emulsifying agent. It is used in road construction and maintenance. The cationic type of bitumen emulsion, as specified in IS 8887, is particularly effective for road works due to its ability to adhere to various aggregates and surfaces.

准备方法

Synthetic Routes and Reaction Conditions

Bitumen emulsions are prepared by dispersing bitumen in water with the help of an emulsifying agent. The process involves:

- Heating bitumen to a temperature of 140-160°C.

- Mixing it with water containing an emulsifier at a temperature of 50-70°C.

- Passing the mixture through a colloid mill to achieve a fine dispersion of bitumen droplets in water.

Industrial Production Methods

Industrial production of bitumen emulsion involves continuous processes where bitumen and water phases are mixed under controlled conditions. The key steps include:

- Pre-heating bitumen and water phases.

- Mixing in a colloid mill.

- Cooling and storing the emulsion in storage tanks.

化学反应分析

Types of Reactions

Bitumen emulsions undergo various chemical reactions, including:

Oxidation: Exposure to air can lead to the oxidation of bitumen, affecting its properties.

Polymerization: Bitumen can undergo polymerization, leading to changes in its viscosity and elasticity.

Hydrolysis: The emulsifying agents can hydrolyze, affecting the stability of the emulsion.

Common Reagents and Conditions

Oxidation: Requires oxygen and can be accelerated by heat and light.

Polymerization: Can be initiated by heat or chemical catalysts.

Hydrolysis: Occurs in the presence of water and can be influenced by pH and temperature.

Major Products Formed

Oxidation: Leads to the formation of oxidized bitumen with altered physical properties.

Polymerization: Results in polymerized bitumen with increased viscosity and elasticity.

Hydrolysis: Produces hydrolyzed emulsifying agents, affecting emulsion stability.

科学研究应用

Bitumen emulsions have various applications in scientific research and industry:

Chemistry: Used as a model system for studying colloidal stability and emulsification processes.

Biology: Investigated for potential use in drug delivery systems due to their ability to encapsulate hydrophobic compounds.

Medicine: Explored for wound healing applications due to their adhesive properties.

Industry: Widely used in road construction and maintenance for surface treatments, tack coats, and cold mix applications.

作用机制

The effectiveness of bitumen emulsion in road construction is due to its ability to:

Adhere to Aggregates: The cationic nature of the emulsion allows it to bond strongly with negatively charged aggregates.

Form a Continuous Film: Upon breaking, the emulsion forms a continuous bitumen film that binds the aggregates together.

Provide Flexibility and Durability: The bitumen film provides flexibility and durability to the road surface, enhancing its lifespan.

相似化合物的比较

Similar Compounds

Anionic Bitumen Emulsions: These emulsions have negatively charged bitumen droplets and are less effective in adhering to certain types of aggregates.

Polymer-Modified Bitumen Emulsions: These contain added polymers to enhance properties like elasticity and resistance to deformation.

Uniqueness

Cationic Nature: The cationic bitumen emulsion has a positive charge, making it highly effective in bonding with a wide range of aggregates.

Versatility: It can be used in various climatic conditions and for different types of road construction and maintenance applications.

属性

IUPAC Name |

sodium;2-amino-5-hydroxy-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4.Na/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPUQAYUQRXPFSQ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)[O-])N.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)C(C(=O)[O-])N.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8NNaO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Benzyl 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate](/img/structure/B8056656.png)

![1,4-bis[(R)-[(2S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]phthalazine](/img/structure/B8056663.png)

![Sodium;4-[2-(2,4-dinitrophenyl)-3-(4-iodophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B8056670.png)

![(3aR,5S,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B8056675.png)

![1-Benzyl-2-[3-(1-benzyl-1,3-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)-1-propen-1-yl]-1,3-dimethyl-1H-benzo[e]indol-3-ium Hexafluorophosphate](/img/structure/B8056683.png)

![[(Z)-3-(dimethylamino)-2-(dimethylazaniumylidenemethylamino)prop-2-enylidene]-dimethylazanium;dihexafluorophosphate](/img/structure/B8056691.png)

![4-[(4-Phenylpiperazin-1-yl)iminomethyl]benzene-1,3-diol](/img/structure/B8056697.png)